p-Nitrophenol tin(II) salt

CAS No.: 57936-22-8

Cat. No.: VC18440180

Molecular Formula: C6H4NO3Sn+

Molecular Weight: 256.81 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 57936-22-8 |

|---|---|

| Molecular Formula | C6H4NO3Sn+ |

| Molecular Weight | 256.81 g/mol |

| IUPAC Name | 4-nitrophenolate;tin(2+) |

| Standard InChI | InChI=1S/C6H5NO3.Sn/c8-6-3-1-5(2-4-6)7(9)10;/h1-4,8H;/q;+2/p-1 |

| Standard InChI Key | AJECNOLXAVPEFR-UHFFFAOYSA-M |

| Canonical SMILES | C1=CC(=CC=C1[N+](=O)[O-])[O-].[Sn+2] |

Introduction

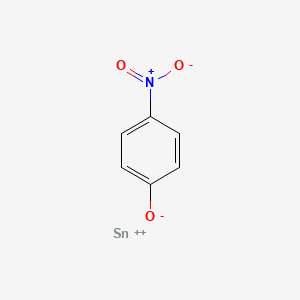

Chemical Identity and Structural Characteristics

p-Nitrophenol tin(II) salt belongs to the class of tin-phenolate complexes. Its molecular formula is , with a molecular weight of 256.81 g/mol . The compound consists of a tin(II) cation coordinated to the deprotonated oxygen of p-nitrophenol (4-nitrophenol), forming a stable ionic structure. Key identifiers include:

| Property | Value | Source |

|---|---|---|

| CAS Number | 57936-22-8 | |

| Exact Mass | 257.921 Da | |

| Topological PSA | 68.9 Ų | |

| LogP (Partition Coeff.) | 1.88 |

The structure features a nitro group (-NO) para to the phenolic oxygen, which influences its electronic properties and reactivity. Tin(II) adopts a +2 oxidation state, typically forming linear or bent geometries in such complexes .

Synthesis and Preparation

The synthesis of p-nitrophenol tin(II) salt involves the reaction of tin(II) salts with p-nitrophenol under controlled conditions. A representative protocol, adapted from tin-mediated reductions , proceeds as follows:

-

Precursor Preparation: Dissolve p-nitrophenol (1.39 g, 10 mmol) in ethanol (50 mL).

-

Tin(II) Addition: Add tin(II) chloride (SnCl, 1.90 g, 10 mmol) dissolved in 20 mL of 1M HCl.

-

Reflux: Heat the mixture at 80°C for 2 hours under nitrogen.

-

Precipitation: Cool to room temperature; collect the yellow precipitate via vacuum filtration.

-

Purification: Wash with cold ethanol and dry under reduced pressure .

Critical Parameters:

-

pH control (optimal range: 3–5) prevents tin hydrolysis.

-

Anaerobic conditions minimize oxidation of Sn(II) to Sn(IV) .

Physical and Chemical Properties

Solubility and Stability

The compound exhibits limited solubility in polar solvents (e.g., water: <0.1 g/L at 25°C) but dissolves in dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) . It decomposes above 200°C, releasing nitric oxide (NO) and tin oxides .

Spectroscopic Data

Reactivity

-

Acid Sensitivity: Protonation regenerates p-nitrophenol and tin(II) ions in acidic media () .

-

Redox Behavior: Acts as a mild reducing agent in alkaline conditions due to the Sn(II)/Sn(IV) couple .

Analytical Characterization Methods

Titrimetric Analysis

The Mohr method, using silver nitrate titration, quantifies chloride impurities (detection limit: 0.1 mg/L) :

-

Dissolve 0.5 g of sample in 50 mL deionized water.

-

Add 1 mL potassium chromate indicator (5% w/v).

Gravimetric Analysis

Insoluble residues are quantified via glass fiber filtration (4.3.3 in ):

Applications in Organic Synthesis

p-Nitrophenol tin(II) salt serves as:

-

Catalyst: In esterification and transesterification reactions due to Lewis acidic Sn(II) .

-

Precursor: For tin oxide nanomaterials via thermal decomposition .

-

Redox Mediator: Facilitates electron transfer in radical polymerization .

Industrial and Research Significance

Recent studies highlight its role in:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume